molecular formula C21H16N2O2 B11118526 2-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

2-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B11118526
M. Wt: 328.4 g/mol
InChI Key: LXUKXHTYDABACE-UHFFFAOYSA-N
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Description

2-({[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a phenyl group substituted with a 6-methylbenzoxazole moiety and an imino group linked to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method involves the reaction of 2-aminophenol with 6-methyl-2-formylbenzoxazole under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of benzoxazole derivatives can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Catalysts such as metal catalysts or ionic liquids can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-({[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-({[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer activity is believed to involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzoxazole
  • 3-Methyl-2-phenylbenzoxazole
  • 2-Amino-6-methylbenzothiazole

Comparison

Compared to other benzoxazole derivatives, 2-({[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL is unique due to its specific substitution pattern, which imparts distinct biological activities. For instance, the presence of the imino group and the phenol moiety enhances its antimicrobial and anticancer properties compared to simpler benzoxazole derivatives .

Properties

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-[[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C21H16N2O2/c1-14-9-10-18-20(11-14)25-21(23-18)15-6-4-7-17(12-15)22-13-16-5-2-3-8-19(16)24/h2-13,24H,1H3

InChI Key

LXUKXHTYDABACE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)N=CC4=CC=CC=C4O

Origin of Product

United States

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